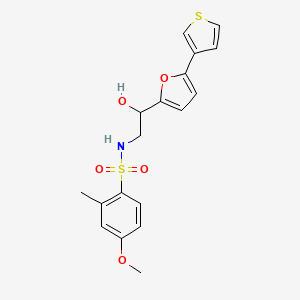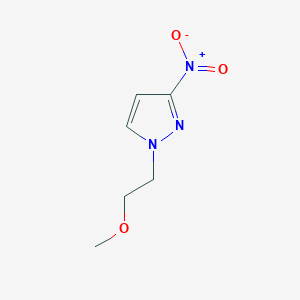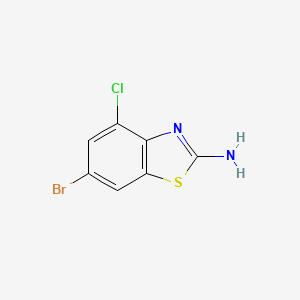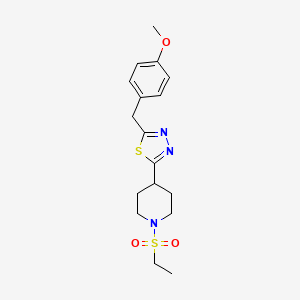
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thiazolidine derivative. Thiazolidine is a heterocyclic compound that consists of a five-membered C3NS ring. The prefix “(Z)” indicates the configuration of the double bond based on the Cahn-Ingold-Prelog priority rules . The “cyano” group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. The “dichlorobenzyl” portion suggests the presence of a benzene ring with two chlorine substitutions and is attached to the rest of the molecule via a carbon atom .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule. The E-Z system for naming alkenes could be used to understand the geometric isomers of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The cyano group, for instance, is susceptible to hydrolysis, reduction, and other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of electronegative atoms (like nitrogen in the cyano group and chlorine in the dichlorobenzyl group) would make the compound polar, affecting its solubility, boiling point, etc .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study conducted by Horishny et al. (2021) explores the synthesis of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their testing for anticancer activity. The compounds displayed significant cytotoxic effects against CCRF-CEM and SR leukemia cell lines, highlighting their potential as anticancer agents Horishny, Arshad, & Matiychuk, 2021. Another related study by Kryshchyshyn-Dylevych (2020) focused on the synthesis of 5-ylidene derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides, which showed selective inhibition against cell lines of CNS, kidney, and breast cancers Kryshchyshyn-Dylevych, 2020.
Anti-inflammatory Activity
Research by Nikalje, Hirani, & Nawle (2015) on 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives revealed promising anti-inflammatory activity in both in vitro and in vivo models, emphasizing the therapeutic potential of thiazolidinone derivatives in treating inflammation Nikalje, Hirani, & Nawle, 2015.
Antimicrobial Activity
Fuloria et al. (2009) synthesized novel imines and thiazolidinones that were evaluated for their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial properties, suggesting their use as potential antimicrobial agents Fuloria, Singh, Yar, & Ali, 2009. Additionally, Hossan et al. (2012) developed a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid Hossan, Abu-Melha, Al-Omar, & Amr, 2012.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-12-6-7-15(21)11(8-12)9-16-18(26)24(13-4-2-1-3-5-13)19(27-16)14(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUKJMMSOVUKHP-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

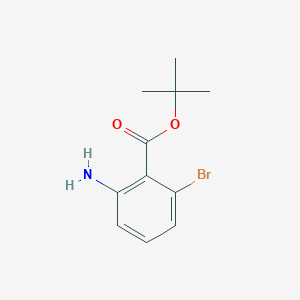
![4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde](/img/structure/B2924832.png)
![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2924833.png)

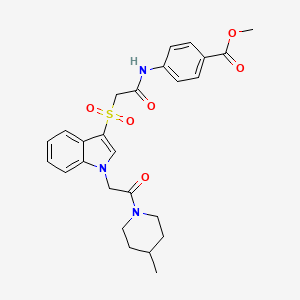
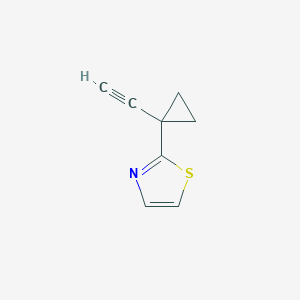
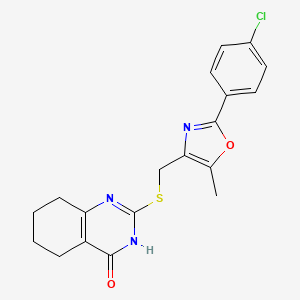
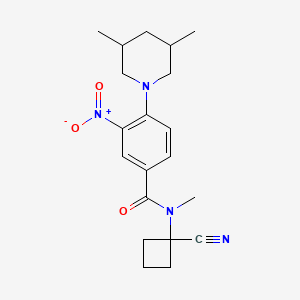
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)
